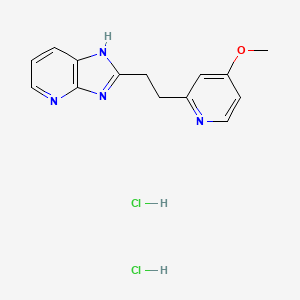
Byk 191023 dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BYK 191023 dihydrochloride is a highly selective inhibitor of inducible nitric-oxide synthase (iNOS). This compound interacts with the catalytic center of the enzyme, making it a potent and irreversible inhibitor. It is primarily used in scientific research to study the effects mediated by inducible nitric-oxide synthase both in vivo and in vitro .
準備方法
化学反応の分析
BYK 191023 ジヒドロクロリドは、いくつかの種類の化学反応を起こします。
還元: 還元反応は、化合物に存在する官能基を変化させる可能性があります。
置換: この化合物は、特にピリジン環とイミダゾ[4,5-b]ピリジン環で置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .
4. 科学研究への応用
BYK 191023 ジヒドロクロリドは、いくつかの科学研究に応用されています。
化学: 誘導型一酸化窒素合成酵素の阻害とそのさまざまな化学経路への影響を研究するために使用されます。
生物学: 生物系における一酸化窒素合成酵素の役割を理解するための研究に使用されます。
医学: 誘導型一酸化窒素合成酵素が関与する炎症や特定のがんなど、さまざまな疾患における潜在的な治療効果について調査されています。
科学的研究の応用
Scientific Research Applications
-
Cancer Research :
- BYK 191023 has been utilized to explore the role of iNOS in cancer biology. Studies indicate that iNOS contributes to tumor promotion in several epithelial cancers, including colorectal cancer. Inhibiting iNOS with BYK 191023 has shown potential in reducing tumor growth and enhancing therapeutic efficacy against certain malignancies .
- Inflammation Studies :
- Cardiovascular Research :
Case Study 1: Cancer Prevention
In a study examining the effects of iNOS inhibition on colorectal cancer progression, researchers administered BYK 191023 to mouse models. The results demonstrated a significant reduction in tumor size and number compared to controls, suggesting that targeting iNOS can be an effective strategy for cancer prevention .
Case Study 2: Inflammatory Response
Another study focused on the role of BYK 191023 in a model of sepsis. Mice treated with the compound exhibited lower levels of pro-inflammatory cytokines and improved survival rates compared to untreated mice. This highlights the potential of BYK 191023 as a therapeutic agent in managing septic shock and other inflammatory conditions .
Data Tables
| IC50 Values | iNOS (nM) | nNOS (nM) | eNOS (nM) |
|---|---|---|---|
| This compound | 86 | 17,000 | 162,000 |
作用機序
BYK 191023 ジヒドロクロリドは、誘導型一酸化窒素合成酵素の触媒中心と相互作用することでその効果を発揮します。この相互作用は酵素の活性を阻害し、一酸化窒素の生成を防ぎます。阻害は、NADPH依存性および時間依存性であるため、不可逆的な阻害剤となります。 分子標的は、誘導型一酸化窒素合成酵素の活性部位であり、関与する経路は一酸化窒素の産生とシグナル伝達に関連するものです .
6. 類似の化合物との比較
BYK 191023 ジヒドロクロリドは、誘導型一酸化窒素合成酵素の高度な選択性と不可逆的な阻害によって独特です。類似の化合物には以下が含まれます。
SB-218078: 誘導型一酸化窒素合成酵素の別の選択的な阻害剤。
スタウロスポリン: 一酸化窒素合成酵素に対してある程度の活性を示す広範囲キナーゼ阻害剤。
ミトキサントロンジアセテート: 一酸化窒素合成酵素を含むさまざまな酵素を阻害する効果のある化合物
これらの化合物は、その選択性、効力、作用機序が異なるため、BYK 191023 ジヒドロクロリドは特定の研究コンテキストで貴重なツールとなります。
類似化合物との比較
BYK 191023 dihydrochloride is unique due to its high selectivity and irreversible inhibition of inducible nitric-oxide synthase. Similar compounds include:
SB-218078: Another selective inhibitor of inducible nitric-oxide synthase.
Staurosporine: A broad-spectrum kinase inhibitor with some activity against nitric-oxide synthase.
Mitoxantrone diacetate: A compound with inhibitory effects on various enzymes, including nitric-oxide synthase
These compounds differ in their selectivity, potency, and mechanisms of action, making this compound a valuable tool in specific research contexts.
生物活性
BYK 191023 dihydrochloride is a selective inhibitor of inducible nitric oxide synthase (iNOS), a critical enzyme involved in the production of nitric oxide (NO) during inflammatory responses. This compound has garnered attention for its potential therapeutic applications, particularly in cancer research and inflammatory diseases. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
- Chemical Name : 2-[2-(4-Methoxy-2-pyridinyl)ethyl]-1H-imidazo[4,5-b]pyridine dihydrochloride
- CAS Number : 1216722-25-6
- Molecular Formula : C14H16Cl2N4O
- Molecular Weight : 327.21 g/mol
- IC50 Values :
- iNOS: 86 nM
- nNOS: 17,000 nM
- eNOS: 162,000 nM
BYK 191023 functions as an NADPH- and time-dependent irreversible inhibitor of iNOS. It binds to the catalytic center of the enzyme, effectively blocking the production of NO. The inhibition of iNOS is significant because excessive NO production is associated with various pathological conditions, including cancer progression and chronic inflammation .
Inhibition of Tumorigenesis
Research indicates that iNOS plays a dual role in cancer; while it can promote tumor growth through inflammatory pathways, it also has protective roles against tumorigenesis. In studies involving the ApcMin/+ mouse model for colon cancer, deletion of iNOS resulted in increased intestinal tumorigenesis, suggesting that iNOS may contribute to host defense mechanisms against cancer .
Case Studies
- Colon Cancer Model :
- Inflammation and Autoimmunity :
Table 1: IC50 Values for Nitric Oxide Synthase Inhibition
| Enzyme Type | IC50 (nM) |
|---|---|
| iNOS | 86 |
| nNOS | 17,000 |
| eNOS | 162,000 |
Table 2: Summary of Research Findings on BYK 191023
| Study Focus | Findings |
|---|---|
| Tumorigenesis in ApcMin/+ Mice | Reduced tumor burden when treated with BYK 191023; suggests protective role against cancer |
| Inflammatory Disease Models | Decreased pro-inflammatory cytokines; improved clinical outcomes |
| Mechanistic Studies | Confirmed NADPH-dependent inhibition mechanism; interaction with catalytic site of iNOS |
特性
IUPAC Name |
2-[2-(4-methoxypyridin-2-yl)ethyl]-1H-imidazo[4,5-b]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O.2ClH/c1-19-11-6-8-15-10(9-11)4-5-13-17-12-3-2-7-16-14(12)18-13;;/h2-3,6-9H,4-5H2,1H3,(H,16,17,18);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNITETZYOKESF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)CCC2=NC3=C(N2)C=CC=N3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













